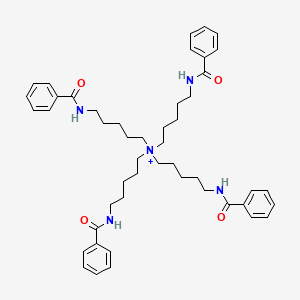
Gold;manganese
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold-manganese compounds are a unique class of materials that combine the properties of both gold and manganese. Gold, known for its excellent conductivity and resistance to corrosion, and manganese, recognized for its catalytic and magnetic properties, create a compound with diverse applications in various fields, including catalysis, electronics, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gold-manganese compounds can be synthesized through various methods. One common approach involves the reaction of potassium permanganate with gold nanoparticles under hydrothermal conditions. This method results in manganese oxide being deposited on the gold nanoparticles . Another method involves the calcination of a composite where gold nanoparticles are embedded uniformly in a metal-organic framework, resulting in an active catalyst with an interface between gold nanoparticles and a manganese-oxide support .
Industrial Production Methods
In industrial settings, the preparation of gold-manganese compounds often involves the impregnation, deposition-precipitation, and sol-immobilization methods. These methods ensure a uniform distribution of gold nanoparticles and strong interactions between the gold and manganese components .
Analyse Des Réactions Chimiques
Types of Reactions
Gold-manganese compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, manganese in the compound can undergo slow oxidation when exposed to air, forming manganese (III) oxide, which acts as a protective layer . Additionally, the reduction of manganese (II) salts in the presence of carbon monoxide can produce dimanganese decacarbonyl, an orange and volatile solid .
Common Reagents and Conditions
Common reagents used in reactions involving gold-manganese compounds include potassium permanganate, cerium (IV) ammonium nitrate, and carbon monoxide. Reaction conditions often involve hydrothermal environments, calcination, and specific atmospheric conditions to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from reactions involving gold-manganese compounds include manganese oxides, dimanganese decacarbonyl, and various catalytic intermediates. These products are crucial for applications in catalysis and other industrial processes .
Applications De Recherche Scientifique
Gold-manganese compounds have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of gold-manganese compounds involves several molecular targets and pathways. For instance, in catalytic applications, the interaction between gold nanoparticles and manganese oxide supports facilitates charge transfer and chemical potential changes, promoting catalytic activity . In biomedical applications, manganese-based nanoparticles exhibit unique structural and functional features that enable their use in drug delivery and imaging .
Comparaison Avec Des Composés Similaires
Gold-manganese compounds can be compared with other transition metal compounds, such as those involving platinum, palladium, and silver. Similar to gold-manganese compounds, these materials exhibit catalytic and electronic properties. gold-manganese compounds are unique due to their combined catalytic and magnetic properties, making them suitable for a broader range of applications .
List of Similar Compounds
- Platinum-manganese compounds
- Palladium-manganese compounds
- Silver-manganese compounds
These compounds share some properties with gold-manganese compounds but differ in their specific applications and effectiveness in various reactions .
Propriétés
Numéro CAS |
12256-68-7 |
|---|---|
Formule moléculaire |
Au3Mn |
Poids moléculaire |
645.83775 g/mol |
Nom IUPAC |
gold;manganese |
InChI |
InChI=1S/3Au.Mn |
Clé InChI |
VVSBJAYYZDHCHE-UHFFFAOYSA-N |
SMILES canonique |
[Mn].[Au].[Au].[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)
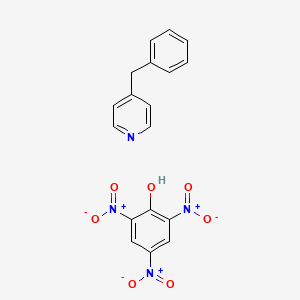
![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)

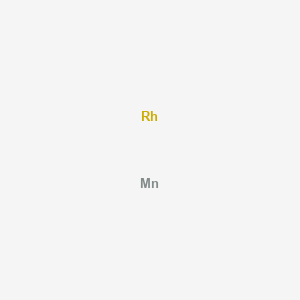

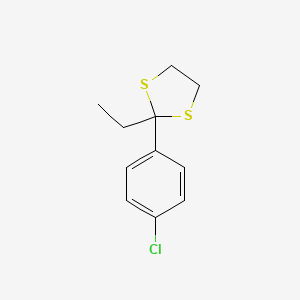
![4-Benzyl-2-cyclohexyl-6-[(dimethylamino)methyl]phenol](/img/structure/B14728205.png)
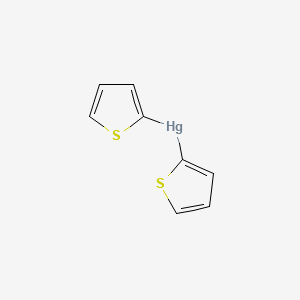

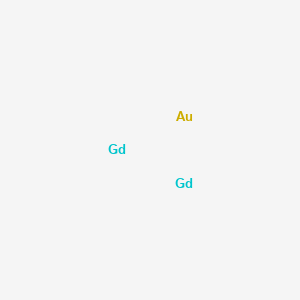

![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
